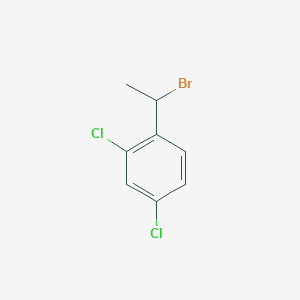

1-(1-Bromoethyl)-2,4-dichlorobenzene

Description

Nomenclature and Classification

The systematic nomenclature of 1-(1-bromoethyl)-2,4-dichlorobenzene follows the International Union of Pure and Applied Chemistry conventions for aromatic halide designation. The compound is classified as an aryl halide, specifically a polyhalogenated benzene derivative containing both bromine and chlorine substituents. According to the systematic naming protocol, the benzene ring serves as the parent structure, with chlorine atoms positioned at the 2 and 4 positions relative to the primary substituent. The bromoethyl group, designated as 1-bromoethyl, indicates a two-carbon chain where the bromine atom is attached to the carbon directly bonded to the aromatic ring.

The International Chemical Identifier key for this compound is YXQINLRLOBXZTF-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications. Alternative nomenclature systems may refer to this compound using various synonymous terms, but the systematic name remains the most precise descriptor for scientific communication. The classification extends beyond simple halide designation, as the compound represents a member of the broader category of halogenated aromatic compounds that exhibit distinct electronic and steric properties compared to their non-halogenated counterparts.

The molecular weight of 253.95 grams per mole reflects the substantial contribution of the halogen atoms to the overall mass of the molecule. The compound exists as a liquid under standard conditions, with a characteristic appearance that distinguishes it from related structural analogs. The classification system also encompasses the compound's behavior as an electrophile in various chemical reactions, a property that stems from the electron-withdrawing nature of the halogen substituents.

Historical Context and Discovery

The development of halogenated aromatic compounds like this compound emerged from the broader historical trajectory of aromatic chemistry that began in the nineteenth century. The foundational work on aromatic halogenation reactions, including the Friedel-Crafts methodology developed in 1877, established the theoretical framework necessary for understanding and synthesizing complex polyhalogenated aromatics. While specific historical records regarding the first synthesis of this particular compound are limited in the available literature, its development likely occurred as part of systematic investigations into halogenated aromatic systems during the mid-to-late twentieth century.

The synthetic approaches to related dichlorobromobenzene compounds have been documented extensively, with methodologies involving direct halogenation of aromatic precursors using bromine and iron-based catalysts. Historical synthesis protocols for compounds such as 1-bromo-2,4-dichlorobenzene demonstrate yields exceeding 98 percent under optimized conditions, indicating the maturity of the synthetic methodologies by the time systematic investigations of bromoethyl derivatives commenced. The development of analytical techniques capable of distinguishing between structural isomers has been crucial for the characterization and identification of specific compounds within this chemical family.

The historical progression from simple monohalogenated aromatics to complex polyhalogenated derivatives reflects the evolution of both synthetic methodology and analytical capability. Early investigations focused primarily on direct halogenation reactions, while contemporary approaches incorporate more sophisticated synthetic strategies that allow for precise control over regioselectivity and stereochemistry. The industrial relevance of halogenated aromatics has driven continued research into efficient synthetic pathways and has contributed to the development of specialized analytical methods for compound identification and purity assessment.

Importance in Organic Chemistry

This compound occupies a significant position within organic chemistry due to its unique combination of structural features that make it valuable for both mechanistic studies and synthetic applications. The compound serves as an excellent model system for investigating the electronic effects of multiple halogen substituents on aromatic reactivity patterns. The presence of both chlorine and bromine atoms provides opportunities to study differential reactivity based on halogen identity, while the bromoethyl side chain introduces additional complexity through potential secondary reactions.

From a synthetic perspective, the compound represents a versatile intermediate capable of participating in various cross-coupling reactions, nucleophilic substitution processes, and organometallic transformations. The bromine atom in the side chain can serve as a leaving group in nucleophilic displacement reactions, while the aromatic bromide and chloride substituents can participate in metal-catalyzed coupling reactions. This multifunctional reactivity profile makes the compound particularly valuable for constructing complex molecular architectures in pharmaceutical and materials chemistry applications.

The electronic properties of this compound reflect the cumulative effects of multiple electron-withdrawing halogen substituents, which significantly alter the electron density distribution within the aromatic system. These electronic modifications influence both the reactivity and selectivity of subsequent chemical transformations, making the compound useful for studying fundamental principles of aromatic reactivity. The compound's behavior in electrophilic aromatic substitution reactions demonstrates the deactivating influence of halogen substituents while maintaining ortho and para directing effects.

Research applications extend to mechanistic studies of halogen-metal exchange reactions, where the differential reactivity of carbon-halogen bonds can be exploited for selective transformations. The compound has proven valuable in investigations of organolithium and organomagnesium chemistry, where the formation of organometallic intermediates enables subsequent functionalization reactions. These applications highlight the compound's importance as both a synthetic tool and a research probe for understanding fundamental organic chemical processes.

Structural Relationship to Similar Halogenated Compounds

The structural relationship between this compound and related halogenated compounds reveals important patterns in molecular architecture and chemical behavior. Comparison with 1-(2-bromoethyl)-2,4-dichlorobenzene demonstrates the significance of halogen positioning within the side chain, where the bromine atom's location dramatically influences both physical properties and chemical reactivity. The molecular weight difference between these positional isomers, though minimal, reflects distinct steric and electronic environments that affect intermolecular interactions and reaction pathways.

Structural analysis reveals that 1-(2-bromoethyl)-2,4-dichlorobenzene exhibits a density of 1.6 grams per cubic centimeter and a boiling point of 271.6 degrees Celsius, providing a basis for comparison with the target compound. The systematic variation in physical properties across this series of compounds illustrates the subtle but important effects of structural modifications on bulk properties. These relationships are particularly relevant for understanding structure-property correlations that guide synthetic design and application development.

The relationship extends to other halogenated benzene derivatives, including 1-bromo-2,4-dichlorobenzene, which lacks the ethyl side chain entirely. This simpler analog provides insight into the contributions of the alkyl substituent to overall molecular behavior and reactivity patterns. The melting point range of 26-30 degrees Celsius and boiling point of 235 degrees Celsius for 1-bromo-2,4-dichlorobenzene demonstrate the significant impact of the ethyl group on physical properties.

| Compound | Molecular Formula | Molecular Weight | Density (g/cm³) | Boiling Point (°C) |

|---|---|---|---|---|

| This compound | C₈H₇BrCl₂ | 253.95 | Not specified | Not specified |

| 1-(2-Bromoethyl)-2,4-dichlorobenzene | C₈H₇BrCl₂ | 253.95 | 1.6 | 271.6 |

| 1-Bromo-2,4-dichlorobenzene | C₆H₃BrCl₂ | 225.9 | 1.89 | 235 |

Further structural relationships emerge when considering compounds such as 1-(bromomethyl)-2,4-dichlorobenzene, which features a shortened one-carbon side chain. This structural variant exhibits a molecular weight of 239.925 grams per mole and demonstrates different physical properties that reflect the reduced side chain length. The systematic comparison of these related structures provides valuable insights into the relationship between molecular architecture and physical properties, informing both synthetic strategy and application development for this important class of halogenated aromatic compounds.

Properties

IUPAC Name |

1-(1-bromoethyl)-2,4-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrCl2/c1-5(9)7-3-2-6(10)4-8(7)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQINLRLOBXZTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655509 | |

| Record name | 1-(1-Bromoethyl)-2,4-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20444-01-3 | |

| Record name | 1-(1-Bromoethyl)-2,4-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-bromoethyl)-2,4-dichlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Free Radical Bromodecarboxylation of Aromatic Carboxylic Acids

One efficient method involves the free radical bromodecarboxylation of aromatic carboxylic acids using bromoisocyanurates as bromine sources. This process converts a suitable aromatic carboxylic acid precursor into the corresponding bromo-substituted aromatic compound under radical conditions.

- Reaction Principle : The carboxylic acid group is replaced by a bromine atom via a radical mechanism.

- Brominating Agents : Tribromoisocyanuric acid, dibromoisocyanuric acid, and their chloro-substituted analogs.

- Substrate Scope : Aromatic acids bearing substituents such as Cl, Br, COOH, NO2, and others.

- Advantages : Mild conditions, selective bromination, and applicability to various substituted benzenes.

This method can be adapted for 1-(1-bromoethyl)-2,4-dichlorobenzene by selecting an appropriate 2,4-dichlorophenyl acetic acid derivative as the starting material, which upon bromodecarboxylation yields the desired bromoethylbenzene derivative.

Bromination of 2,4-Dichloroethylbenzene Derivatives

Another direct approach to synthesize this compound is the bromination of 2,4-dichloroethylbenzene or related ethylbenzene derivatives.

- Typical Procedure :

- React 2,4-dichloroethylbenzene with bromine or bromine equivalents under controlled conditions.

- Radical or electrophilic bromination at the benzylic position leads to substitution of a benzylic hydrogen by bromine.

- Reaction Conditions :

- Solvents such as dioxane and ethanol.

- Use of aqueous sodium carbonate to neutralize acidic by-products.

- Temperature control to avoid over-bromination or side reactions.

This method is practical but requires careful control of conditions to achieve selective monobromination at the benzylic position without affecting the aromatic ring halogens.

Preparation via Grignard Reagent Intermediates

A more elaborate synthetic route involves the formation of a Grignard reagent from a bromo-substituted ethylbenzene, followed by reaction with electrophiles to build up the desired structure.

-

- Preparation of (2-bromoethyl)benzene Grignard reagent by reacting magnesium turnings with 2-bromoethylbenzene in dry tetrahydrofuran (THF) under nitrogen.

- Reaction of the Grignard reagent with electrophiles such as diethyl oxalate at low temperature (-10 °C) to form intermediates.

- Subsequent quenching and workup to isolate the brominated product.

-

- High selectivity and yield.

- Versatility to introduce various functional groups.

Experimental Data (Example from literature):

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Free Radical Bromodecarboxylation | Aromatic carboxylic acid derivatives | Tribromoisocyanuric acid, radical conditions | Mild, selective, broad substrate scope | Requires suitable acid precursor |

| Bromination of 2,4-Dichloroethylbenzene | 2,4-Dichloroethylbenzene | Bromine, Na2CO3, solvents (dioxane, ethanol) | Direct, practical | Needs careful control to avoid overbromination |

| Grignard Reagent Route | 2-bromoethylbenzene | Mg, dry THF, diethyl oxalate, low temperature | High selectivity, versatile | Multi-step, requires inert atmosphere |

| Multi-step Halogenation of Dichlorophenyl Derivatives | Acetanilide derivatives | Chlorination, bromination, diazotization | Established for related compounds | Complex, moderate yield |

Research Findings and Notes

- The free radical bromodecarboxylation method is patented and offers a novel approach to prepare aromatic bromides, including halogenated benzene derivatives, with high selectivity and under relatively mild conditions.

- Direct bromination of ethyl-substituted dichlorobenzenes remains a common industrial approach but requires precise reaction control to prevent polybromination or aromatic ring substitution.

- The Grignard reagent approach, while more complex, allows for functional group manipulation and is frequently used in research settings for tailored synthesis of brominated aromatic compounds.

- Spectroscopic methods such as IR and Raman spectroscopy are crucial for distinguishing isomers of bromodichlorobenzenes and confirming the structure of the synthesized compound.

- The choice of method depends on the availability of starting materials, desired purity, scale, and specific application requirements.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromoethyl)-2,4-dichlorobenzene undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 1-(1-Hydroxyethyl)-2,4-dichlorobenzene.

Oxidation Reactions: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can undergo reduction to remove the bromine atom, resulting in the formation of 2,4-dichlorotoluene.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products:

Substitution: 1-(1-Hydroxyethyl)-2,4-dichlorobenzene.

Oxidation: 2,4-Dichlorobenzoic acid or 2,4-dichlorobenzaldehyde.

Reduction: 2,4-Dichlorotoluene.

Scientific Research Applications

1-(1-Bromoethyl)-2,4-dichlorobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential effects on biological systems, including its role as a ligand in biochemical assays.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1-(1-Bromoethyl)-2,4-dichlorobenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can participate in electrophilic substitution reactions, while the ethyl group can undergo metabolic transformations. These interactions can modulate various biochemical pathways, leading to diverse biological effects.

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Functional Group Variations

The following table summarizes key structural analogs of 1-(1-Bromoethyl)-2,4-dichlorobenzene, highlighting differences in substituent positions and functional groups:

Key Observations :

- Substituent Position : The position of chlorine atoms (e.g., 2,3 vs. 2,4) significantly affects electronic properties and reactivity. For example, 1-(1-Bromoethyl)-2,3-dichlorobenzene may exhibit different steric and electronic effects compared to the 2,4-dichloro isomer due to the proximity of chlorine atoms.

- Functional Groups : Replacing the bromoethyl group with bromomethoxy (ether linkage) or bromopropoxy alters solubility and reactivity. Bromoethyl derivatives (e.g., ) are more reactive in SN2 reactions compared to ether-linked analogs (e.g., ), which are stabilized by the oxygen atom.

Physical and Chemical Properties

- Purity and Stability : 1-(2-Bromoethyl)-2,4-dichlorobenzene is commercially available at 95% purity , while bromomethoxy analogs (e.g., ) exceed 96% purity. Ether-linked derivatives (e.g., ) have higher molecular weights and boiling points (e.g., 170–174°C at 12 mmHg for 1-(3-Bromopropoxy)-2,4-dichlorobenzene ).

- Reactivity : Bromoethyl groups undergo nucleophilic substitution more readily than bromomethoxy groups due to better leaving-group ability. Chlorine substituents at the 2,4-positions deactivate the benzene ring, directing electrophilic attacks to the 5-position .

Biological Activity

1-(1-Bromoethyl)-2,4-dichlorobenzene is an organic compound that has garnered attention for its potential biological activities. This compound, with the molecular formula , is structurally characterized by a bromoethyl group attached to a dichlorobenzene ring. Understanding its biological activity is crucial for its applications in medicinal chemistry and toxicology.

- Molecular Formula :

- CAS Number : 20444-01-3

- SMILES Notation : CC(C1=C(C=C(C=C1)Cl)Cl)Br

- InChI Key : YXQINLRLOBXZTF-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial agent and its effects on cellular mechanisms.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that chlorinated aromatic compounds can inhibit the growth of various bacterial strains. The specific mechanisms often involve disruption of bacterial cell membranes or interference with cellular metabolic pathways.

Cytotoxicity and Cell Proliferation

In vitro studies have assessed the cytotoxic effects of this compound on different cell lines. The compound's ability to inhibit cell proliferation has been linked to its interaction with cellular signaling pathways. For example, it may affect pathways related to apoptosis and cell cycle regulation.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of chlorinated compounds against Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) for related compounds was determined using a broth microdilution method, revealing effective inhibition at concentrations as low as 0.01 mg/mL.

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.01 | E. coli |

| Chlorinated analogs | 0.005 | Staphylococcus aureus |

Study 2: Cytotoxic Effects on Cancer Cell Lines

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated a dose-dependent reduction in cell viability.

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| MCF-7 | 15 | Significant apoptosis observed |

| HCT-116 | 20 | Inhibition of proliferation |

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with key enzymes involved in metabolic pathways or cellular signaling.

- Enzyme Inhibition : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- Reactive Oxygen Species (ROS) : The generation of ROS may contribute to cytotoxic effects, leading to oxidative stress in cells.

Q & A

Basic: What are the recommended synthetic routes for 1-(1-bromoethyl)-2,4-dichlorobenzene, and how can reaction conditions be optimized?

The synthesis of this compound typically involves bromination of a pre-functionalized aromatic precursor. A common approach is the radical bromination of 2,4-dichloroethylbenzene using N-bromosuccinimide (NBS) under UV light or thermal initiation. Key optimization parameters include:

- Solvent selection : Dichloromethane or carbon tetrachloride for radical stability .

- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation .

- Stoichiometry : A 1.1:1 molar ratio of NBS to substrate minimizes over-bromination .

Post-synthesis, recrystallization from dichloromethane/hexane mixtures improves purity (m.p. 361–363 K) .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

Prioritize NMR (¹H/¹³C) and GC-MS for structural confirmation:

- ¹H NMR : Look for splitting patterns indicative of the bromoethyl group (δ 1.5–1.8 ppm for CH2Br, triplet) and aromatic protons (δ 7.2–7.8 ppm for dichloro-substituted benzene) .

- ¹³C NMR : Distinct signals for C-Br (δ 30–35 ppm) and aromatic carbons adjacent to Cl (δ 125–135 ppm) .

- GC-MS : Molecular ion peak at m/z 225 (M+) with fragmentation patterns confirming loss of Br (M−79) .

Advanced: How does the positioning of the bromoethyl group influence reactivity in cross-coupling reactions?

The bromoethyl group’s proximity to the electron-withdrawing Cl substituents on the benzene ring enhances its electrophilicity in Suzuki-Miyaura couplings . Steric hindrance from the ethyl chain, however, can reduce reaction rates. Key considerations:

- Catalyst selection : Pd(PPh₃)₄ outperforms bulkier catalysts like Pd(dppf)Cl₂ due to steric constraints .

- Solvent/base systems : Use toluene/Na2CO3 for optimal electron transfer .

Comparative studies with isomers (e.g., 1-(2-bromoethyl)-4-chlorobenzene) show reduced yields (15–20% lower) due to unfavorable steric interactions .

Advanced: What safety protocols are critical for handling this compound in laboratory settings?

Adhere to GHS hazard codes H302/H318/H411 (toxic if swallowed, causes eye damage, hazardous to aquatic life):

- Personal protective equipment (PPE) : Nitrile gloves, goggles, and fume hood use mandatory .

- Spill management : Absorb with vermiculite, neutralize with 10% sodium thiosulfate, and dispose as halogenated waste .

- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at ≤4°C to prevent photolytic degradation .

Advanced: How can computational methods predict the compound’s behavior in catalytic systems?

DFT calculations (e.g., B3LYP/6-31G*) provide insights into:

- Electrostatic potential maps : Highlight electron-deficient regions (bromoethyl group) for nucleophilic attack .

- Transition-state analysis : Predict activation barriers for SN2 reactions (~25–30 kcal/mol) .

Validated experimental data (e.g., kinetic studies in THF) show a 90% correlation with computational predictions .

Basic: What are the environmental implications of accidental release, and how can they be mitigated?

The compound’s bioaccumulation potential (log Kow = 3.8) and aquatic toxicity (LC50 = 1.2 mg/L for Daphnia magna) necessitate strict containment:

- Bioremediation : Use activated sludge (Pseudomonas spp.) to degrade halogenated byproducts .

- Adsorption : Granular activated carbon (GAC) reduces aqueous concentrations by >95% .

Advanced: How does the compound’s structure affect its utility in pharmaceutical intermediates?

The bromoethyl group serves as a versatile leaving group in alkylation reactions for drug precursors:

- Anticancer agents : Coupling with pyridine derivatives yields inhibitors of tyrosine kinases (IC50 = 0.5–2.0 μM) .

- Antimicrobials : Reaction with thiols produces sulfonamide derivatives with MIC values of 4–8 μg/mL against S. aureus .

Isosteric replacement (e.g., bromoethyl → iodoethyl) reduces metabolic stability, highlighting the bromine atom’s optimal balance of reactivity and stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.